molecular formula C28H28N6O5S2 B1237476 (5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B1237476
M. Wt: 592.7 g/mol
InChI Key: YBJNRSZNDOOYKC-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-[[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-4-thiazolidinone is an aromatic ether.

Scientific Research Applications

  • Antimicrobial Activities : Several studies have synthesized derivatives of thiazolidinone, including compounds structurally related to the one , and evaluated them for antimicrobial activities. These compounds have displayed activity against various microorganisms (Başoğlu et al., 2013), (Horishny et al., 2020), (Divyesh Patel et al., 2012).

  • Antitumor Screening : A study in 2020 developed a procedure for synthesizing derivatives of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and found that they exhibited moderate activity against most malignant tumor cells, particularly renal cancer cell lines (Horishny et al., 2020).

  • Antimicrobial Evaluation of Thiazolidinone Derivatives : Another study synthesized thiazolidinone derivatives and evaluated them for their antimicrobial activity against various bacterial and fungal strains. These compounds showed promising results in inhibiting these microorganisms (Divyesh Patel et al., 2012).

  • Biological Evaluation : The synthesis of thiazolidinone derivatives, similar to the compound , and their biological evaluation revealed significant antimicrobial activity. This points to the potential of these compounds in developing new antimicrobial agents (Divyesh Patel et al., 2012).

  • Antifungal Compound Study : A novel potential antifungal compound related to the chemical structure was synthesized, and its solubility and partitioning in biologically relevant solvents were studied. This research helps in understanding the pharmacological properties of such compounds (Volkova et al., 2020).

properties

Product Name

(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C28H28N6O5S2

Molecular Weight

592.7 g/mol

IUPAC Name

(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H28N6O5S2/c1-36-22-17-19(18-23-24(35)34(28(40)41-23)20-5-3-2-4-6-20)7-8-21(22)39-27-30-25(32-9-13-37-14-10-32)29-26(31-27)33-11-15-38-16-12-33/h2-8,17-18H,9-16H2,1H3/b23-18-

InChI Key

YBJNRSZNDOOYKC-NKFKGCMQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

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